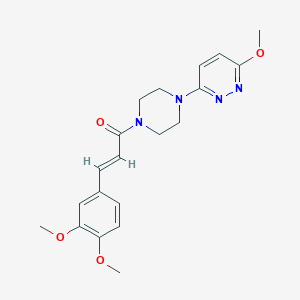

(E)-3-(3,4-dimethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

描述

属性

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c1-26-16-6-4-15(14-17(16)27-2)5-9-20(25)24-12-10-23(11-13-24)18-7-8-19(28-3)22-21-18/h4-9,14H,10-13H2,1-3H3/b9-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHVNBZBSQAOFC-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N2CCN(CC2)C3=NN=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=NN=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-3-(3,4-dimethoxyphenyl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one, with a CAS number of 946283-34-7, is a synthetic compound notable for its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 384.4 g/mol. The structure features a conjugated system that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H24N4O4 |

| Molecular Weight | 384.4 g/mol |

| CAS Number | 946283-34-7 |

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, potentially influencing various signaling pathways. The presence of methoxy groups may enhance binding affinity and specificity due to their electron-donating properties.

Antiproliferative Effects

Recent studies have indicated that the compound exhibits antiproliferative effects against various cancer cell lines. For instance, research has shown that derivatives of similar compounds can inhibit cell growth by inducing apoptosis through the activation of caspases and modulation of cell cycle regulators.

Neuroprotective Activity

Another area of interest is the neuroprotective potential of this compound. In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced damage, possibly through antioxidant mechanisms and modulation of neuroinflammatory responses.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary results demonstrate efficacy against certain bacterial strains, suggesting potential applications in treating infections.

Case Studies

- Cancer Cell Line Study : A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls (p < 0.05). The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

- Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that administration of the compound significantly reduced markers of oxidative stress in brain tissues following induced neurotoxicity (p < 0.01). Behavioral assessments indicated improved cognitive function post-treatment.

相似化合物的比较

Core Backbone and Substituent Variations

The target compound shares the (E)-prop-2-en-1-one backbone with several analogs, but differences in substituents significantly influence properties:

Crystallographic and Conformational Insights

- Piperazine Conformation : In analogs like the compound from , the piperazine ring adopts a chair conformation , which is sterically favorable and may enhance binding to flat biological targets .

- Intermolecular Interactions : C—H···O hydrogen bonds are common in crystal packing (e.g., ), suggesting that the target compound’s methoxy and pyridazine groups could facilitate similar interactions, influencing solubility and crystallinity .

- E-configuration : All analogs retain the (E)-geometry at the α,β-unsaturated ketone, critical for maintaining planarity and electronic conjugation .

Reaction Yields and Methods

- The synthesis of compound 6d () achieved a 72% yield using Pd(OAc)₂-catalyzed cross-coupling in dry DMF .

Physicochemical and Pharmacological Properties

Electronic and Solubility Profiles

- Lipophilicity : Naphthyl () and bis(4-methoxyphenyl)methyl () groups increase hydrophobicity, whereas pyridazine (target compound) and pyridine () moieties may improve aqueous solubility via hydrogen bonding .

常见问题

Q. What synthetic routes are recommended for synthesizing this compound?

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of a 3,4-dimethoxyphenyl propenone precursor with a piperazine-bearing 6-methoxypyridazine moiety.

- Step 2: Use of coupling reagents (e.g., DCC or EDC) to facilitate amide bond formation between the enone and piperazine groups.

- Step 3: Solvent selection (e.g., DMF or dichloromethane) and catalysts (e.g., palladium for cross-coupling) to optimize yield .

- Key validation: Monitor reaction progress via TLC and purify intermediates using column chromatography .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR): Analyze ¹H/¹³C NMR spectra to confirm stereochemistry (e.g., E-configuration of the enone) and substituent positions .

- Mass Spectrometry (MS): Use high-resolution MS to verify molecular weight and detect impurities .

- High-Performance Liquid Chromatography (HPLC): Quantify purity (>95% recommended for biological assays) .

Q. What solvents are suitable for solubility testing in biological assays?

- Primary solvents: DMSO (for stock solutions) followed by dilution in aqueous buffers (e.g., PBS) .

- Caution: Pre-screen for solvent interference in assays (e.g., DMSO ≤0.1% final concentration) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

- Temperature control: Maintain 60–80°C during condensation steps to minimize side reactions .

- Catalyst tuning: Test palladium/copper catalysts for cross-coupling efficiency .

- Purification: Use gradient elution in flash chromatography to isolate high-purity fractions .

Q. How to resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?

- Solubility checks: Confirm compound solubility in assay media; precipitation may falsely reduce activity .

- Stereochemical analysis: Verify E-configuration via X-ray crystallography (monoclinic systems, space group P2₁/n) .

- Assay controls: Include reference inhibitors (e.g., kinase inhibitors for enzyme assays) to validate experimental conditions .

Q. What strategies are effective for studying structure-activity relationships (SAR)?

- Analog synthesis: Modify methoxy groups on the phenyl ring or pyridazine moiety to assess electronic effects .

- Molecular docking: Use crystallographic data (e.g., unit cell parameters: a = 10.114 Å, b = 11.867 Å, c = 21.573 Å) to model interactions with target proteins .

- Pharmacophore mapping: Identify critical hydrogen-bond acceptors (e.g., pyridazine N-atoms) using computational tools .

Q. How to determine binding affinity for target receptors (e.g., kinases or GPCRs)?

- Surface Plasmon Resonance (SPR): Immobilize the compound on a sensor chip to measure real-time binding kinetics .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔG, ΔH) for receptor-ligand interactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。